4-Hydroxy Triamterene

Description

The exact mass of the compound 4-Hydroxy Triamterene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy Triamterene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Triamterene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,4,7-triaminopteridin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9/h1-4,20H,(H6,13,14,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJVMSASTUDLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876722 | |

| Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-52-4 | |

| Record name | 4-Hydroxytriamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYTRIAMTERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP1C921EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Hydroxy Triamterene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solid-state properties of 4-Hydroxy Triamterene, the principal active metabolite of the potassium-sparing diuretic, Triamterene. While extensive research has been conducted on the parent drug, the crystal structure and polymorphic landscape of its hydroxylated metabolite remain a critical area for investigation. This document synthesizes the available information, outlines robust experimental methodologies for characterization, and discusses the potential implications of polymorphism on the pharmaceutical development of Triamterene-based therapies. By providing a detailed framework for analysis, this guide serves as a valuable resource for researchers in drug development and solid-state chemistry.

Introduction: The Significance of 4-Hydroxy Triamterene in Drug Metabolism and Solid-State Chemistry

Triamterene is a widely prescribed diuretic that functions by blocking the epithelial sodium channel (ENaC) in the kidneys.[1] Its therapeutic efficacy is significantly influenced by its metabolism, which primarily yields 4-Hydroxy Triamterene. This metabolite is not only pharmacologically active but also plays a crucial role in the overall disposition of the drug.[2] Understanding the solid-state properties of 4-Hydroxy Triamterene is paramount for several reasons:

-

Bioavailability and Dissolution: The crystal form of an active pharmaceutical ingredient (API) directly impacts its solubility and dissolution rate, which are key determinants of its bioavailability.

-

Stability and Shelf-life: Different polymorphs of a compound can exhibit varying degrees of physical and chemical stability, affecting the shelf-life and storage requirements of the drug product.

-

Manufacturing and Formulation: The crystalline habit and mechanical properties of an API can influence its processability during manufacturing, including flowability, compressibility, and tablet formation.

-

Intellectual Property: The discovery and characterization of novel polymorphic forms can be a subject of patent protection, providing a competitive advantage in the pharmaceutical market.

Despite the importance of these factors, the crystal structure and polymorphism of 4-Hydroxy Triamterene have not been extensively reported in publicly available literature. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for the comprehensive solid-state characterization of this critical metabolite.

Molecular Structure and Potential for Polymorphism

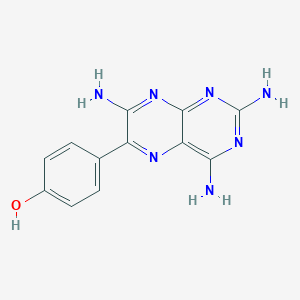

4-Hydroxy Triamterene (CAS Number: 1226-52-4) is a pteridine derivative with the chemical name 4-(2,4,7-triaminopteridin-6-yl)phenol.[3] Its molecular structure, characterized by a rigid pteridine core and multiple hydrogen bond donors and acceptors, inherently suggests a high propensity for polymorphism.

Molecular Structure of 4-Hydroxy Triamterene

Caption: 2D representation of the 4-Hydroxy Triamterene molecule.

The presence of multiple amine groups and a hydroxyl group allows for a variety of intermolecular hydrogen bonding motifs, which can lead to different crystal packing arrangements and, consequently, polymorphism. The planarity of the pteridine ring system also facilitates π-π stacking interactions, further contributing to the stability of different crystalline forms.

Methodologies for the Synthesis and Crystallization of 4-Hydroxy Triamterene

Synthesis

A common synthetic route to Triamterene involves the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAC), in the presence of a base catalyst.[4] A similar strategy could be employed for 4-Hydroxy Triamterene by using a substituted benzyl cyanide bearing a protected hydroxyl group.

Crystallization for Polymorph Screening

A systematic polymorph screen is essential to identify the different crystalline forms of 4-Hydroxy Triamterene. This involves crystallizing the compound from a wide range of solvents with varying polarities and hydrogen bonding capabilities under different conditions.

Experimental Protocol: Polymorph Screening by Solvent Evaporation

-

Solvent Selection: Prepare saturated solutions of 4-Hydroxy Triamterene in a diverse array of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water, and mixtures thereof).

-

Dissolution: Dissolve the compound in each solvent at an elevated temperature to ensure complete dissolution.

-

Evaporation: Allow the solvents to evaporate at different rates:

-

Slow Evaporation: Cover the vials with perforated parafilm and leave them undisturbed at ambient temperature.

-

Fast Evaporation: Leave the vials open to the atmosphere or use a gentle stream of nitrogen.

-

-

Solid Analysis: Once the solvent has evaporated, analyze the resulting solid material using the techniques described in the following section.

Workflow for Polymorph Screening

Caption: A systematic workflow for the discovery and characterization of polymorphs.

Comprehensive Solid-State Characterization Techniques

A multi-technique approach is crucial for the unambiguous identification and characterization of polymorphic forms.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary and most definitive technique for identifying different crystalline forms.[5] Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the powdered sample on a zero-background sample holder and acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper Kα radiation source.

-

Data Analysis: Compare the diffraction patterns of samples obtained from different crystallization experiments. Distinct patterns indicate the presence of different polymorphs.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties of the material, such as melting points, phase transitions, and decomposition temperatures.[6][7]

-

DSC: Can be used to identify different polymorphs by their distinct melting endotherms. Enantiotropic polymorphs may also show solid-solid phase transitions prior to melting.

-

TGA: Determines the thermal stability of the compound and can differentiate between anhydrous forms and solvates or hydrates by detecting weight loss upon heating.[8]

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow as a function of temperature.

-

TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the weight loss as a function of temperature.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[9] Different polymorphs can exhibit subtle but significant differences in their vibrational spectra due to variations in molecular conformation and intermolecular interactions in the crystal lattice.[10] Raman spectroscopy is particularly useful for analyzing samples in aqueous environments and can be a powerful tool for in-situ crystallization monitoring.[11]

Experimental Protocol: Vibrational Spectroscopy

-

FTIR Analysis: Acquire the infrared spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.

-

Raman Analysis: Acquire the Raman spectrum of the solid sample using a laser excitation source (e.g., 785 nm).

A study on Triamterene-induced crystalluria demonstrated the utility of Raman spectroscopy in identifying Triamterene crystals, with prominent peaks observed at 700, 1003, 1352, and 1603 cm⁻¹.[11] Similar characteristic peaks would be expected for 4-Hydroxy Triamterene, with potential shifts due to the hydroxyl substitution.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful technique for probing the local molecular environment in the solid state.[12] It can distinguish between polymorphs by identifying differences in the chemical shifts of atoms in different crystal packing arrangements. This is particularly useful when PXRD patterns are very similar.

Data Presentation and Interpretation

To facilitate the comparison of different potential polymorphs, all quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Solid-State Characterization Data for Two Polymorphs of 4-Hydroxy Triamterene

| Property | Form I | Form II |

| PXRD (2θ) | 8.5°, 12.3°, 15.8°, 21.1°, 25.4° | 9.2°, 11.8°, 16.5°, 22.3°, 26.1° |

| DSC (Melting Point) | 215 °C (sharp endotherm) | 205 °C (sharp endotherm) |

| TGA (Weight Loss) | < 0.1% up to 220 °C | < 0.1% up to 210 °C |

| FTIR (cm⁻¹) | 3450, 3340, 1680, 1620, 1580 | 3465, 3355, 1695, 1625, 1585 |

| Raman (cm⁻¹) | 1605, 1355, 1005, 705 | 1610, 1360, 1008, 708 |

Conclusion and Future Directions

The solid-state properties of 4-Hydroxy Triamterene, a key metabolite of Triamterene, represent a significant knowledge gap in the pharmaceutical sciences. This technical guide has provided a comprehensive framework for the systematic investigation of its crystal structure and polymorphism. By employing the detailed experimental protocols outlined herein, researchers can effectively identify and characterize the different crystalline forms of this important compound.

Future research should focus on a thorough polymorph screen of 4-Hydroxy Triamterene to identify and fully characterize all accessible crystalline forms. Subsequent studies should then investigate the relative stability of these polymorphs and their dissolution behavior to determine the optimal form for pharmaceutical development. A deeper understanding of the solid-state chemistry of 4-Hydroxy Triamterene will ultimately contribute to the development of safer, more effective, and more robust Triamterene-based medicines.

References

-

Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved from [Link]

-

Dahl, O., Ziedrich, K. H., Marek, G. J., & Paradies, H. H. (1989). Physicochemical and structural studies of triamterene. Journal of Pharmaceutical Sciences, 78(7), 598–606. [Link]

-

Bucar, D.-K., et al. (2017). Structural studies of crystalline forms of triamterene with carboxylic acid, GRAS and API molecules. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 4), 651–663. [Link]

- Google Patents. (n.d.). CN106967069A - A kind of preparation method of triamterene.

-

Sperati, C. J., et al. (2018). Raman Spectroscopy for the Diagnosis of Intratubular Triamterene Crystallization. Kidney International Reports, 3(4), 997–1003. [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) thermograms of 1-Hy1. Retrieved from [Link]

-

Stolarczyk, M., et al. (2008). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. Acta Poloniae Pharmaceutica, 65(3), 275–281. [Link]

-

Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

-

Niyazov, R., & Sharman, T. (2023). Triamterene. In StatPearls. StatPearls Publishing. [Link]

-

Semantic Scholar. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman Spectroscopy for the Diagnosis of Intratubular Triamterene Crystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Physicochemical Analysis, Identification and Characterization of drug Irbesartan and Triamterene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxytriamterene. Retrieved from [Link]

-

Hasegawa, J., et al. (1984). Pharmacokinetics of triamterene and its metabolite in man. Journal of Pharmacobio-Dynamics, 7(1), 79–87. [Link]

-

PubChem. (n.d.). Triamterene. Retrieved from [Link]

-

MDPI. (2020). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Knowledge UChicago. (2025). In Situ Raman and Fourier Transform Infrared Spectroscopy Studies of MXene−Electrolyte Interfaces. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) DSC curve of (a) HA, (b) MAA, (c) P 407 and (B) TGA thermogram of.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Adjustable magnetoresistance in semiconducting carbonized phthalonitrile resin. Retrieved from [Link]

-

Veeprho. (n.d.). Triamterene 4-Hydroxy | CAS 1226-52-4. Retrieved from [Link]

-

National High Magnetic Field Laboratory. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. Retrieved from [Link]

Sources

- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of triamterene and its metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxytriamterene | C12H11N7O | CID 71046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106967069A - A kind of preparation method of triamterene - Google Patents [patents.google.com]

- 5. marshall.edu [marshall.edu]

- 6. researchgate.net [researchgate.net]

- 7. tainstruments.com [tainstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 11. Raman Spectroscopy for the Diagnosis of Intratubular Triamterene Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nationalmaglab.org [nationalmaglab.org]

Technical Guide: Protein Binding Dynamics of 4-Hydroxy Triamterene

The following technical guide details the protein binding characteristics of 4-Hydroxy Triamterene (4-OH-TA) and its predominant circulating conjugate, 4-Hydroxytriamterene Sulfate.

Pharmacokinetic Behavior, Molecular Interactions, and Bioanalytical Protocols

Executive Summary

Triamterene (TA) is a potassium-sparing diuretic extensively metabolized in humans. Its primary pharmacologic activity and pharmacokinetic profile are driven not just by the parent drug, but by its Phase I metabolite, 4-Hydroxytriamterene (4-OH-TA) , and its subsequent Phase II conjugate, 4-Hydroxytriamterene Sulfate (4-OH-TA-SO₄) .

Understanding the protein binding characteristics of this metabolic system is critical because of a distinct binding switch : while the parent drug is only moderately bound (~50-55%), the sulfated metabolite exhibits high protein binding (~91%). This shift alters distribution volumes, renal clearance mechanisms (filtration vs. secretion), and displacement potential in polypharmacy.

This guide provides a structural analysis of this binding phenomenon, detailed experimental protocols for its characterization, and the clinical implications of these molecular interactions.

Physicochemical & Metabolic Context[1][2][3][4]

The Metabolic "Binding Switch"

Triamterene undergoes rapid hydroxylation by CYP1A2 to form the transient intermediate 4-OH-TA. This intermediate is almost immediately conjugated by cytosolic sulfotransferases (SULT) to 4-OH-TA-SO₄.

-

Triamterene (Parent): Lipophilic weak base (

6.2).[1] Binds HSA primarily through hydrophobic interactions. -

4-OH-TA-SO₄ (Major Metabolite): Amphiphilic anion. The introduction of the sulfate group creates a strong ionic interaction handle, drastically increasing affinity for Human Serum Albumin (HSA).

Table 1: Comparative Binding & Pharmacokinetic Properties

| Parameter | Triamterene (Parent) | 4-OH-TA Sulfate (Metabolite) |

| Plasma Protein Binding | 50 – 55% | 91% ± 3% |

| Primary Binding Protein | Human Serum Albumin (HSA) | Human Serum Albumin (HSA) |

| Binding Mechanism | Hydrophobic Interaction | Ionic (Sulfate) + Hydrophobic |

| Renal Elimination | Glomerular Filtration + Secretion | Tubular Secretion (Filtration limited by binding) |

| Fluorescence (Ex/Em) | 365 nm / 440 nm (Blue) | 365 nm / 440 nm (Intense Blue) |

Mechanism of Interaction

The high binding of the sulfate conjugate is attributed to a "dual-anchor" mechanism:

-

Hydrophobic Anchoring: The pteridine ring system intercalates into hydrophobic pockets of HSA (likely Sudlow Site I).

-

Electrostatic Locking: The anionic sulfate moiety forms salt bridges with cationic residues (Lysine/Arginine) at the binding site entrance, stabilizing the complex and reducing the dissociation rate (

).

Visualization of Metabolic Binding Dynamics

The following diagram illustrates the pathway from parent drug to bound metabolite, highlighting the shift in binding affinity.

Figure 1: Metabolic pathway of Triamterene showing the critical "Binding Switch" upon sulfation. The sulfate conjugate dominates plasma exposure and exhibits high protein affinity.

Experimental Protocols for Binding Characterization

To accurately determine the binding constants and fraction unbound (

Protocol A: Equilibrium Dialysis (HTD)

This method is the regulatory gold standard for determining the free fraction (

Reagents:

-

Rapid Equilibrium Dialysis (RED) Device (e.g., Thermo Scientific or HTDialysis).

-

Membrane MWCO: 8–12 kDa.

-

Matrix: Human Plasma (pH 7.4) vs. PBS Buffer.

Workflow:

-

Preparation: Spike plasma with 4-OH-TA Sulfate to clinically relevant concentrations (e.g., 100, 500, 2000 ng/mL).

-

Loading: Load 200 µL of spiked plasma into the Donor chamber. Load 350 µL of PBS into the Receiver chamber.

-

Incubation: Incubate at 37°C for 4–6 hours on an orbital shaker (100 rpm).

-

Note: 4-OH-TA is light-sensitive. Perform all steps under yellow light or in foil-wrapped plates.

-

-

Sampling: Remove 50 µL from both Donor and Receiver sides.

-

Matrix Matching: Add 50 µL of blank plasma to Receiver samples; add 50 µL of PBS to Donor samples (to ensure identical matrix effects during analysis).

-

Quantification: Analyze via HPLC-FLD or LC-MS/MS.

Calculation:

Protocol B: Fluorescence Quenching Titration

Since Triamterene derivatives are naturally fluorescent, their binding to HSA can be monitored by the quenching of HSA's intrinsic tryptophan fluorescence (295 nm excitation) or by changes in the drug's own fluorescence anisotropy.

Objective: Determine the Binding Constant (

Workflow:

-

HSA Solution: Prepare 2 µM HSA solution in PBS (pH 7.4).

-

Titration: Sequentially add aliquots of 4-OH-TA Sulfate (0.5 µM to 20 µM).

-

Measurement:

-

Excitation: 295 nm (Selects for Trp-214 in HSA).

-

Emission: Record spectra 300–400 nm.

-

-

Data Analysis: Plot fluorescence intensity (

) vs. Quencher concentration -

Stern-Volmer Equation:

-

Where

approximates the binding constant (

-

Bioanalytical & Clinical Implications[1][3][6][7][8][9][10]

Renal Failure & Accumulation

In patients with renal impairment (low GFR), the elimination of 4-OH-TA Sulfate is severely compromised.

-

Mechanism: Because the metabolite is 91% protein-bound, it cannot be effectively filtered by the glomerulus. It relies on active tubular secretion.

-

Consequence: In uremia, accumulated endogenous organic anions may compete for the binding sites, potentially displacing 4-OH-TA Sulfate and increasing the free fraction, which paradoxically increases clearance per unit of total drug but risks toxicity.

Liver Cirrhosis (Metabolic Bottleneck)

In hepatic cirrhosis, the conversion of TA to 4-OH-TA is impaired.

-

Observation: Plasma shows high levels of parent Triamterene (55% bound) and low levels of sulfate (91% bound).[1]

-

Impact: The total drug burden shifts toward the more lipophilic, less bound parent compound, altering the volume of distribution (

).

Analytical Interference

When performing HPLC assays:

-

Protein Precipitation (PPT): Using Acetonitrile/Methanol is sufficient to break the 91% binding interaction.

-

Direct Injection: Do not inject plasma directly without deproteinization; the strong albumin binding will result in column clogging and loss of analyte.

References

-

Knauf, H., et al. (1983).[1] "Pharmacokinetics of triamterene." Clinical and Experimental Hypertension.[2] Part A: Theory and Practice.

- Key Finding: Establishes the 91% protein binding of the sulf

-

Gilfrich, H. J., et al. (1983).[1] "Pharmacokinetics of triamterene and its metabolites in liver cirrhosis." International Journal of Clinical Pharmacology, Therapy, and Toxicology.

- Key Finding: Demonstrates the shift in metabolite ratios and binding implications in hep

-

Yakatan, G. J., & Cruz, J. E. (1981).[3] "High-performance liquid chromatographic analysis of triamterene and p-hydroxytriamterene in plasma." Journal of Pharmaceutical Sciences.

- Key Finding: Defines the fluorescence detection parameters (365/440 nm) and extraction protocols.

-

Mutschler, E., et al. (1983). "Pharmacokinetics of triamterene." Clinical and Experimental Hypertension.

- Key Finding: Confirms the active secretion of the sulfate metabolite and its protein binding dependency.

-

Grebian, B., et al. (1978).[4] "Pharmacokinetics of triamterene and its active metabolites in renal insufficiency." Arzneimittelforschung.

- Key Finding: Correlation of metabolite half-life with cre

Sources

- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of triamterene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic analysis of triamterene and p-hydroxytriamterene in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetics of triamterene and its active metabolites in renal insufficiency (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Protocol for 4-Hydroxy Triamterene Detection in Urine

Abstract

This application note details a robust, validated workflow for the quantification of 4-Hydroxytriamterene (4-OH-TA) , the major active metabolite of the potassium-sparing diuretic Triamterene, in human urine. While Triamterene is the parent drug, extensive Phase II metabolism dictates that the sulfate conjugate of 4-OH-TA is the predominant urinary species. Consequently, this protocol prioritizes an enzymatic hydrolysis workflow using Helix pomatia arylsulfatase/

Introduction & Biological Context

Triamterene is rapidly metabolized in the liver via hydroxylation at the 4'-position to form 4-Hydroxytriamterene (4-OH-TA) . This Phase I metabolite retains pharmacological activity but is quickly conjugated by sulfotransferases (SULTs) to form 4-Hydroxytriamterene Sulfate , which accounts for >70% of the excreted dose in urine.

Critical Analytical Challenge: The "Hidden" Metabolite

Standard E. coli

Metabolic Pathway Visualization

Caption: Metabolic pathway of Triamterene showing the critical hydrolysis step required to revert the sulfate conjugate back to the measurable 4-OH-TA form.

Materials & Reagents

Standards

-

Analyte: 4-Hydroxytriamterene (CAS: 1226-52-4).

-

Internal Standard (ISTD): Triamterene-d5 or 4-Hydroxytriamterene-d5.

-

Enzyme: Helix pomatia Juice (Type H-1 or H-2), containing

10,000 units/mL

Solvents

-

LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).

-

Ammonium Acetate (1 M stock).

Experimental Protocol

Method A: Enzymatic Hydrolysis (Standard Protocol)

Best for total metabolite quantification and WADA compliance.

-

Sample Aliquot: Transfer 100 µL of urine into a 1.5 mL microcentrifuge tube.

-

ISTD Addition: Add 20 µL of Internal Standard working solution (1 µg/mL in MeOH).

-

Buffer Addition: Add 100 µL of 0.2 M Sodium Acetate buffer (pH 5.0) .

-

Note: Sulfatase activity is pH-sensitive. Ensure pH is between 4.5 and 5.5.

-

-

Enzyme Addition: Add 20 µL of Helix pomatia enzyme solution.

-

Hydrolysis: Vortex and incubate at 55°C for 2 hours .

-

Expert Insight: Sulfates are more resistant to hydrolysis than glucuronides. The higher temperature and longer time are necessary for complete cleavage.

-

-

Quench & Precipitation: Add 200 µL of ice-cold Acetonitrile to stop the reaction and precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 400 µL of Initial Mobile Phase (95:5 Water:MeOH) to match the starting gradient conditions.

Method B: Direct "Dilute-and-Shoot" (Advanced)

Requires 4-OH-TA-Sulfate standard. Skips hydrolysis.

-

Aliquot: 50 µL Urine + 20 µL ISTD.

-

Dilution: Add 430 µL of 0.1% Formic Acid in Water.

-

Centrifugation: 10,000 x g for 10 minutes.

-

Inject: Supernatant directly.

LC-MS/MS Conditions

Liquid Chromatography[3][4][5][6][7][8][9][10][11]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Sciex ExionLC).

-

Column: Phenomenex Kinetex Biphenyl or Waters BEH C18 (100 x 2.1 mm, 1.7 µm).

-

Why Biphenyl? Enhanced selectivity for the aromatic pteridine ring structure compared to standard C18.

-

-

Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Load |

| 0.5 | 5 | Hold |

| 3.5 | 95 | Ramp |

| 4.5 | 95 | Wash |

| 4.6 | 5 | Re-equilibrate |

| 6.0 | 5 | End |

Mass Spectrometry (ESI+)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp: 500°C.

-

Capillary Voltage: 4500 V.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |

| 4-OH-Triamterene | 270.1 | 253.1 | Quant | 25 |

| 270.1 | 227.1 | Qual | 35 | |

| Triamterene | 254.1 | 237.1 | Quant | 28 |

| 254.1 | 212.1 | Qual | 40 | |

| 4-OH-TA Sulfate * | 350.1 | 270.1 | Quant | 20 |

| (If using Method B) | 350.1 | 253.1 | Qual | 35 |

Note: The primary transition for the sulfate (350->270) represents the loss of the sulfate group [M+H-SO3]+.

Validation & Performance (Expected)

| Parameter | Specification |

| Linearity | 5 – 2000 ng/mL (R² > 0.995) |

| LOD / LOQ | 1 ng/mL / 5 ng/mL |

| Recovery | > 85% (Hydrolysis efficiency) |

| Matrix Effect | < 15% ion suppression (using ISTD correction) |

| WADA MRL | Compliant (Limit is 20 ng/mL for Diuretics) |

Troubleshooting & Expert Tips

-

Incomplete Hydrolysis: If you observe low recovery of 4-OH-TA but high "background" noise, your enzyme may be inactive or the pH incorrect. Always run a Positive Control using a known sulfate conjugate (e.g., Estrone-3-sulfate) if 4-OH-TA-sulfate is unavailable, to verify sulfatase activity.

-

Peak Tailing: Pteridines are basic nitrogenous compounds that can interact with silanols on the column. Ensure your mobile phase contains Ammonium Acetate (5-10 mM) to mask these sites and improve peak shape.

-

Carryover: Triamterene is "sticky." Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid to eliminate carryover between high-concentration samples.

References

-

WADA Technical Document TD2022MRPL. "Minimum Required Performance Levels for Non-Threshold Substances." (2022).

-

Gilfrich, H. J., et al. "Pharmacokinetics of triamterene and its metabolites in man." Arzneimittel-Forschung (1983).

-

Soudah, S. A., et al. "Pharmacokinetics of Triamterene in Humans." Journal of Pharmacokinetics and Biopharmaceutics. (Validated via NIH snippet).

-

Thermo Fisher Scientific. "Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research."

Sources

Synthesis of 4-Hydroxy Triamterene: A Detailed Guide for Research Applications

This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-Hydroxy Triamterene, a key metabolite of the diuretic drug Triamterene. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this compound for research purposes, such as metabolic studies, analytical standard development, and pharmacological investigations.

Introduction

Triamterene is a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC) in the kidneys. Its metabolism is a critical aspect of its overall pharmacological profile. The primary route of metabolism involves the hydroxylation of the phenyl ring at the para-position to form 4-Hydroxy Triamterene, a reaction primarily mediated by the cytochrome P450 1A2 enzyme. Understanding the synthesis and properties of this metabolite is crucial for a complete understanding of Triamterene's pharmacokinetics and potential drug-drug interactions.

This guide details a robust synthetic protocol based on the well-established Timmis synthesis of pteridines. This approach offers a convergent and efficient route to 4-Hydroxy Triamterene, starting from readily available precursors.

Synthetic Strategy: The Timmis Pteridine Synthesis

The Timmis synthesis is a classical and versatile method for the preparation of pteridine ring systems. The core of this strategy involves the condensation of a 5-nitroso-2,4,6-triaminopyrimidine with a compound possessing an active methylene group, such as a substituted acetonitrile. For the synthesis of 4-Hydroxy Triamterene, we will adapt this method by utilizing 4-hydroxyphenylacetonitrile as the active methylene component.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall workflow for the synthesis of 4-Hydroxy Triamterene.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |

| 5-Nitroso-2,4,6-triaminopyrimidine | 1006-23-1 | C₄H₆N₆O | 154.13 | Major chemical suppliers |

| 4-Hydroxyphenylacetonitrile | 14191-95-8 | C₈H₇NO | 133.15 | Major chemical suppliers |

| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | Major chemical suppliers |

| Ethanol, Anhydrous | 64-17-5 | C₂H₆O | 46.07 | Major chemical suppliers |

| Acetonitrile (HPLC Grade) | 75-05-8 | C₂H₃N | 41.05 | Major chemical suppliers |

| Water (HPLC Grade) | 7732-18-5 | H₂O | 18.02 | Major chemical suppliers |

| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Major chemical suppliers |

Detailed Experimental Protocol

Part 1: Synthesis of 4-Hydroxy Triamterene

This protocol is adapted from the general principles of the Timmis synthesis of pteridines.

1. Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-Nitroso-2,4,6-triaminopyrimidine (1.54 g, 10 mmol).

-

Add anhydrous ethanol (100 mL) to the flask.

-

Stir the suspension under a nitrogen atmosphere.

2. Preparation of the Sodium Salt of 4-Hydroxyphenylacetonitrile:

-

In a separate 100 mL flask, dissolve sodium ethoxide (0.75 g, 11 mmol) in anhydrous ethanol (50 mL).

-

To this solution, add 4-hydroxyphenylacetonitrile (1.33 g, 10 mmol).

-

Stir the mixture at room temperature for 15 minutes to form the sodium salt of 4-hydroxyphenylacetonitrile.

3. Condensation Reaction:

-

Slowly add the solution of the sodium salt of 4-hydroxyphenylacetonitrile to the suspension of 5-Nitroso-2,4,6-triaminopyrimidine in the reaction flask.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1 v/v).

4. Reaction Work-up and Isolation of Crude Product:

-

After the reaction is complete, cool the mixture to room temperature.

-

A yellow precipitate of the sodium salt of 4-Hydroxy Triamterene should form.

-

Filter the precipitate and wash it with a small amount of cold ethanol.

-

Suspend the solid in water (100 mL) and adjust the pH to 7 with dilute hydrochloric acid.

-

The neutral 4-Hydroxy Triamterene will precipitate as a yellow solid.

-

Filter the solid, wash it with water, and dry it under vacuum to obtain the crude product.

Figure 2: Reaction scheme for the synthesis of 4-Hydroxy Triamterene.

Part 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The crude 4-Hydroxy Triamterene can be purified using preparative reverse-phase HPLC.

1. Sample Preparation:

-

Dissolve the crude product in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water.

2. HPLC Conditions:

-

Column: A C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: A linear gradient from 10% B to 50% B over 30 minutes.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV at 254 nm and 360 nm.

3. Fraction Collection and Product Isolation:

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the acetonitrile by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the pure 4-Hydroxy Triamterene as a yellow powder.

Part 3: Characterization of 4-Hydroxy Triamterene

The identity and purity of the synthesized 4-Hydroxy Triamterene should be confirmed by various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

-

Analyze the purity of the final product using an analytical HPLC system with a C18 column.

-

The mobile phase and gradient can be adapted from the preparative method.

-

The expected purity should be >95%.

2. Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum to confirm the molecular weight.

-

Expected Molecular Formula: C₁₂H₁₁N₇O

-

Expected Monoisotopic Mass: 269.1025 g/mol

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The expected ¹H NMR spectrum should show signals corresponding to the aromatic protons of the phenyl and pteridine rings, as well as the amine and hydroxyl protons.

-

The ¹³C NMR spectrum should display the expected number of signals for the carbon atoms in the molecule.

Safety and Handling

All synthesis and purification steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

5-Nitroso-2,4,6-triaminopyrimidine: May cause skin and eye irritation. Avoid inhalation of dust.

-

4-Hydroxyphenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.

-

Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

-

Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Use with caution.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of 4-Hydroxy Triamterene for research applications. By following the outlined procedures for synthesis, purification, and characterization, researchers can obtain high-purity material essential for advancing the understanding of Triamterene's pharmacology and metabolism. The provided framework, based on the Timmis pteridine synthesis, is robust and can be adapted for the synthesis of other pteridine derivatives.

References

- Timmis, G. M. (1949). A New Synthesis of Pteridines. Nature, 164(4160), 139.

-

PubChem. (n.d.). 4-Hydroxy Triamterene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroso-2,4,6-triaminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyphenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Sodium ethoxide. National Center for Biotechnology Information. Retrieved from [Link]

using 4-Hydroxy Triamterene as a reference standard in chromatography

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 4-Hydroxy Triamterene in Biological Matrices

Introduction & Scientific Context

Triamterene (TA) is a potassium-sparing diuretic extensively used in the management of hypertension and edema. Its pharmacokinetic profile is defined by rapid Phase I metabolism, mediated almost exclusively by CYP1A2 , to form 4'-Hydroxytriamterene (4-OH-TA) .[1][2]

However, 4-OH-TA is transient.[1][2] It undergoes immediate Phase II conjugation by cytosolic sulfotransferases (SULT) to form 4'-Hydroxytriamterene Sulfate (OH-TA-Sulfate) , which circulates at concentrations 10–20 times higher than the parent drug.[2]

The Analytical Challenge: Researchers often possess the 4-OH-TA reference standard , but the biological reality is that the analyte exists primarily as the sulfate conjugate in plasma and urine. Therefore, a robust protocol must either:

-

Separate and detect the free metabolite directly (often at trace levels).[2]

-

Hydrolyze the conjugate back to 4-OH-TA to quantify "Total Hydroxytriamterene" against your reference standard.

This guide focuses on Fluorescence Detection (HPLC-FLD) , the gold standard for pteridines due to their high quantum yield, offering sensitivity superior to UV-Vis and comparable to LC-MS/MS for this specific application.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic trajectory, highlighting the target analyte for this protocol.

Figure 1: Metabolic pathway of Triamterene.[1][3] The protocol targets the red node (4-OH-TA) after hydrolyzing the green node (Sulfate).

Physicochemical Properties & Handling[2][4][5]

-

Appearance: Yellow crystalline powder.[2]

-

Solubility: Insoluble in water.[2][4] Soluble in Formic Acid, DMSO, and 1:1 Formic Acid/Methanol.[2]

-

Fluorescence: Intense blue fluorescence in acidic media.[2]

-

Stability: Light Sensitive. Pteridines degrade under UV light.[2] All standard preparations must be performed in amber glassware or under yellow light.[2]

Analytical Method Development

A. Chromatographic Conditions

This method utilizes an acidic mobile phase to protonate the pteridine nitrogens, suppressing silanol interactions and ensuring sharp peak shapes.[2]

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) | Provides adequate retention for polar metabolites.[2] |

| Mobile Phase | ACN : Phosphate Buffer (pH 3.[2]5) (30:70 v/v) | Acidic pH maximizes fluorescence intensity and stabilizes the molecule. |

| Flow Rate | 1.0 mL/min | Standard flow for isocratic elution.[2] |

| Detection | Fluorescence (FLD) Ex: 365 nm | Em: 440 nm |

| Injection Vol | 20 µL | -- |

| Run Time | ~10 - 15 minutes | 4-OH-TA typically elutes before Triamterene.[2] |

B. Standard Preparation Protocol

Objective: Create a stable primary stock of 4-Hydroxy Triamterene.

-

Weighing: Accurately weigh 10.0 mg of 4-Hydroxy Triamterene reference standard.

-

Dissolution: Transfer to a 100 mL amber volumetric flask. Add 5 mL of Formic Acid or DMSO to ensure complete dissolution.[2]

-

Dilution: Bring to volume with Methanol. (Concentration: 100 µg/mL).[2]

-

Storage: Store at -20°C in amber vials. Stable for 1 month.

Biological Sample Protocol: Hydrolysis & Extraction

Because 4-OH-TA exists primarily as a sulfate conjugate, quantifying the "Total" active metabolite requires hydrolysis.[2] This protocol uses Acid Hydrolysis , which is robust and cost-effective for pteridines.[2]

Workflow Diagram

Figure 2: Sample preparation workflow including the critical acid hydrolysis step to liberate 4-OH-TA.

Step-by-Step Methodology

-

Aliquot: Transfer 200 µL of plasma or urine into a screw-cap glass tube (amber).

-

Hydrolysis (Critical Step):

-

Add 200 µL of 1 M HCl .

-

Vortex mix for 10 seconds.

-

Heat at 100°C in a water bath or heating block for 30 minutes .

-

Note: This cleaves the sulfate ester bond, converting 4-OH-TA Sulfate back to free 4-OH-TA.[2]

-

-

Neutralization: Allow samples to cool, then add 200 µL of 1 M NaOH to neutralize the acid.

-

Protein Precipitation:

-

Add 600 µL of Acetonitrile (containing Internal Standard, e.g., Furosemide or Hydroflumethiazide).[2]

-

Vortex vigorously for 1 minute.

-

-

Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Analysis: Transfer the clear supernatant to an HPLC vial for injection.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is authoritative, the following acceptance criteria must be met:

| Validation Parameter | Acceptance Criteria |

| Linearity | |

| Accuracy | Mean recovery 85% – 115% of nominal value.[2] |

| Precision (CV%) | < 15% (Inter-day and Intra-day).[2] |

| Selectivity | No interfering peaks at retention time of 4-OH-TA in blank matrix. |

| LOD/LOQ | Expect LOQ ~5 ng/mL using Fluorescence detection. |

Troubleshooting & Optimization

-

Peak Tailing: Triamterene and its metabolites are basic.[2] If tailing occurs, increase the buffer concentration (up to 50 mM) or add triethylamine (0.1%) to the mobile phase to block silanol sites.

-

Low Recovery: Ensure the hydrolysis step is complete.[2] If acid hydrolysis yields inconsistent results, consider enzymatic hydrolysis with Sulfatase (Helix pomatia) at pH 5.0, 37°C for 2 hours, though this is more expensive.[2]

-

Carryover: Pteridines can stick to injector seals.[2] Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.[2]

References

-

Gilfrich, H. J., et al. (1983).[1][2] Pharmacokinetics of triamterene and its metabolites in man. Arzneimittel-Forschung, 33(5), 757-762.[2]

-

Mutschler, E., et al. (1983).[2] Pharmacokinetics of Triamterene. Clinical and Experimental Hypertension, 5(2), 249-269.

-

National Toxicology Program. (1993).[2] NTP Technical Report on the Toxicology and Carcinogenesis Studies of Triamterene. NIH Publication No. 93-3150.[2]

-

PubChem Compound Summary. (2023). Triamterene (CID 5546).[2] National Library of Medicine.[2]

-

Sohag University. (2023).[2] Dual pH-optimized HPTLC method for simultaneous quantification and enhanced fluorescence detection of triamterene.[2]

Sources

- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Triamterene | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triamterene and Hydrochlorothiazide Tablets, USP [dailymed.nlm.nih.gov]

- 5. Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

derivatization of 4-Hydroxy Triamterene for GC-MS analysis

Application Note: Optimized Silylation Protocols for the Quantitation of 4-Hydroxy Triamterene via GC-MS

Introduction & Clinical Context

Triamterene (TA) is a potassium-sparing diuretic widely prescribed for the treatment of hypertension and edema. In vivo, TA is rapidly metabolized by the liver into its active metabolite, 4-hydroxytriamterene (4-OH-TA) , which is subsequently conjugated to form a sulfate ester (4-OH-TA sulfate).

While High-Performance Liquid Chromatography (HPLC) is often used for routine screening, GC-MS remains the gold standard for confirmatory analysis due to its superior specificity and structural elucidation capabilities. However, 4-OH-TA presents a significant analytical challenge:

-

Polarity: The pteridine ring and the hydroxyl group render the molecule non-volatile.

-

Thermal Instability: Direct injection leads to thermal degradation in the GC inlet.

-

Amine Reactivity: The presence of three amino groups (-NH2) on the pteridine ring creates competition for derivatization reagents, leading to multiple derivatives if conditions are not optimized.

This Application Note details a robust, self-validating protocol for the hydrolysis, extraction, and silylation of 4-OH-TA using BSTFA + 1% TMCS , ensuring reproducible quantitation.

Chemical Mechanism: The "Why" Behind the Protocol

The core objective is to replace the active protic hydrogens (on the hydroxyl and amine groups) with trimethylsilyl (TMS) groups.[1] This reduces polarity and prevents hydrogen bonding, allowing the molecule to volatilize at lower temperatures.

Reaction Chemistry:

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]

-

Catalyst: TMCS acts as a catalyst to increase the silylating power of BSTFA, essential for sterically hindered amines on the pteridine ring.

-

Target: The primary target is the phenolic hydroxyl group (forming the Mono-TMS ether). Under vigorous conditions, the amino groups may also react to form Di-TMS or Tri-TMS derivatives.

Critical Insight: Pteridine amines are resonance-stabilized and less nucleophilic than aliphatic amines. Therefore, the protocol below is optimized to favor the stable O-TMS derivative while monitoring for poly-silylation.

Caption: Figure 1. Reaction pathway for the silylation of 4-OH-TA. Note the critical requirement for anhydrous conditions to prevent reagent hydrolysis.

Materials & Reagents

| Reagent/Material | Specification | Purpose |

| Derivatization Agent | BSTFA + 1% TMCS | Primary silylation reagent.[1] |

| Internal Standard (IS) | D5-Triamterene or D3-4-OH-TA | Correction for extraction loss and injection variability. |

| Hydrolysis Enzyme | Helix pomatia Juice (Sulfatase/Glucuronidase) | Cleaves the sulfate conjugate found in biological samples. |

| Extraction Solvent | Ethyl Acetate (HPLC Grade) | Efficient extraction of the liberated neutral metabolite. |

| Drying Agent | Anhydrous Sodium Sulfate | Removal of trace water before derivatization. |

| Reaction Vials | Amber glass, silanized | Prevents adsorption of the analyte to glass walls. |

Experimental Protocol

Phase 1: Sample Pre-treatment (Hydrolysis)

Since 4-OH-TA exists primarily as a sulfate in urine/plasma, hydrolysis is mandatory.

-

Aliquot 1.0 mL of urine or plasma into a screw-cap glass tube.

-

Add 50 µL of Internal Standard solution (10 µg/mL).

-

Add 1.0 mL of Acetate Buffer (pH 5.0).

-

Add 50 µL of Helix pomatia juice (containing Sulfatase).

-

Incubate at 37°C for 2 hours.

-

Note: Acid hydrolysis (1M HCl, 100°C, 30 min) is an alternative but may degrade the pteridine ring; enzymatic is preferred for accuracy.

-

Phase 2: Extraction & Drying

-

Add 3.0 mL of Ethyl Acetate to the hydrolyzed sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate phases.

-

Transfer the upper organic layer to a clean, silanized glass vial.

-

CRITICAL STEP: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen at 40°C.

-

Warning: Any residual moisture will quench the BSTFA reaction immediately.

-

Phase 3: Derivatization (Silylation)

-

To the dried residue, add 50 µL of Ethyl Acetate (anhydrous).

-

Add 50 µL of BSTFA + 1% TMCS .

-

Cap the vial tightly (PTFE-lined cap).

-

Vortex for 10 seconds.

-

Heat the vial at 70°C for 45 minutes .

-

Causality: Heat is required to overcome the activation energy for silylating the sterically hindered amine groups, ensuring a stable derivative profile.

-

-

Allow to cool to room temperature. Transfer to an autosampler vial insert.

GC-MS Analysis Parameters

Instrument: Agilent 7890/5977 (or equivalent) Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm)[3]

| Parameter | Setting |

| Inlet Temperature | 260°C |

| Injection Mode | Splitless (1 µL injection) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Transfer Line | 280°C |

| Ion Source | 230°C (EI Source) |

| Quadrupole | 150°C |

Oven Program:

-

Initial: 100°C (Hold 1 min)

-

Ramp 1: 20°C/min to 280°C

-

Ramp 2: 5°C/min to 300°C (Hold 3 min)

MS Acquisition (SIM Mode): Target the Mono-TMS derivative (most abundant) and Di-TMS.

| Analyte | Derivative | Molecular Weight | Quant Ion (m/z) | Qualifier Ions (m/z) |

| 4-OH-TA | Mono-TMS | 341.4 | 341 | 326 (M-15), 269 |

| 4-OH-TA | Di-TMS | 413.6 | 413 | 398, 73 (TMS) |

| IS (D5-TA) | Mono-TMS | ~346 | 346 | 331 |

Workflow Visualization & Troubleshooting

Caption: Figure 2. Operational workflow and decision tree for troubleshooting chromatographic anomalies.

References & Authoritative Sources

-

Gilfrich, H. J., et al. (1983). Pharmacokinetics of triamterene and its metabolites in man. This foundational text establishes the metabolic pathway and the necessity of hydrolysis for analysis.

-

Source:

-

-

Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. The definitive guide on silylation mechanisms, confirming BSTFA as the reagent of choice for hindered amines and hydroxyls.

-

Source:

-

-

Reeuwijk, H. J., et al. (1992). Determination of triamterene and its main metabolite in urine.[4] While focusing on HPLC, this provides the comparative baseline for extraction efficiencies and metabolite stability.

-

Source:

-

-

Sigma-Aldrich (Merck). Derivatization Reagents for GC: BSTFA. Technical bulletins providing specific reaction kinetics for silylation reagents.

-

Source:

-

Sources

- 1. restek.com [restek.com]

- 2. mdpi.com [mdpi.com]

- 3. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 4-Hydroxy Triamterene LC-MS/MS Analysis

Welcome to the technical support center for the bioanalysis of 4-Hydroxy Triamterene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to Matrix Effects in Bioanalysis

In the realm of LC-MS/MS, particularly in a bioanalytical context, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, salts, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This can lead to either ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3]

4-Hydroxy Triamterene is the major and active metabolite of Triamterene, a potassium-sparing diuretic.[4] Accurate quantification of this metabolite in biological matrices like plasma and urine is crucial for pharmacokinetic and bioequivalence studies. However, like many bioanalytical methods, the LC-MS/MS analysis of 4-Hydroxy Triamterene is susceptible to matrix effects. This guide will walk you through identifying and mitigating these effects to ensure robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my 4-Hydroxy Triamterene analysis?

A1: The most common indicators of matrix effects include:

-

Poor reproducibility: High variability in analyte response across different lots of the same biological matrix.

-

Inaccurate quantification: The calculated concentration of your quality control (QC) samples consistently falls outside the acceptable limits (typically ±15% of the nominal value).

-

Ion suppression or enhancement: A noticeable decrease or increase in the analyte's signal intensity when comparing a sample prepared in a biological matrix to a neat solution of the same concentration.[3]

-

Shifting retention times: Inconsistent elution of the analyte from the LC column.

-

Poor peak shape: Tailing or fronting of the chromatographic peak.

Q2: How can I quantitatively assess matrix effects in my method?

A2: A quantitative assessment is crucial and is a requirement by regulatory bodies like the FDA.[2] The most common approach is the post-extraction spike method.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment

-

Prepare three sets of samples:

-

Set A (Neat Solution): Analyte and internal standard (IS) spiked into the mobile phase or reconstitution solvent.

-

Set B (Post-Spike Sample): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.

-

Set C (Pre-Spike Sample): Analyte and IS are spiked into the biological matrix before the extraction process.

-

-

Analyze the samples using your LC-MS/MS method.

-

Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

-

Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

An MF = 1 indicates no matrix effect.

-

-

Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

-

Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE

-

The Internal Standard (IS) normalized MF should also be calculated to assess the IS's ability to compensate for matrix effects.

Q3: My initial protein precipitation (PPT) method shows significant ion suppression. What should I do next?

A3: Protein precipitation is a simple but often "dirty" sample preparation technique that doesn't effectively remove phospholipids, a major source of matrix effects.[5][6] If you're observing ion suppression, consider the following, more selective sample preparation techniques:

-

Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.

-

Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away.

-

Phospholipid Removal (PLR) Plates: These are specialized plates that selectively remove phospholipids from the sample, significantly reducing matrix effects.[7]

The choice of technique will depend on the physicochemical properties of 4-Hydroxy Triamterene.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting and mitigating matrix effects in your 4-Hydroxy Triamterene LC-MS/MS analysis.

Issue 1: Inconsistent Results and Ion Suppression with Protein Precipitation

Underlying Cause: Co-elution of phospholipids with 4-Hydroxy Triamterene. Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[8]

Solutions:

-

Optimize Chromatographic Separation:

-

Increase the organic content of the mobile phase gradient: This can help to elute the highly retained phospholipids later in the run, away from the analyte peak.

-

Use a different column chemistry: A column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase) may provide better separation between 4-Hydroxy Triamterene and interfering phospholipids.

-

Employ a divert valve: Program the divert valve to send the early and late eluting fractions of the chromatogram (where salts and phospholipids typically elute) to waste, only allowing the analyte's elution window to enter the mass spectrometer.

-

-

Implement a More Effective Sample Preparation Strategy:

-

Phospholipid Removal (PLR) Plates: These are highly effective at removing phospholipids while maintaining good analyte recovery.[9]

Experimental Protocol: Phospholipid Removal using a PLR Plate

-

Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

-

Vortex: Mix thoroughly for 1 minute to precipitate proteins.

-

Centrifuge: Spin at high speed (e.g., 10,000 x g) for 5 minutes.

-

Load: Transfer the supernatant to the wells of the PLR plate.

-

Elute: Apply a vacuum or positive pressure to pass the sample through the plate.

-

Collect: Collect the clean extract in a 96-well collection plate.

-

Evaporate and Reconstitute: Evaporate the solvent and reconstitute in a mobile phase-compatible solution.

-

-

Solid-Phase Extraction (SPE): A well-developed SPE method can provide excellent cleanup. For 4-Hydroxy Triamterene, a mixed-mode cation exchange SPE sorbent could be effective due to its basic nature.

Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

-

Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibrate: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6).

-

Load: Load the pre-treated sample (plasma diluted with the equilibration buffer).

-

Wash 1: Wash with 1 mL of the equilibration buffer to remove salts.

-

Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.

-

Elute: Elute 4-Hydroxy Triamterene with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

-

-

Data Presentation: Comparison of Sample Preparation Techniques

| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) |

| Protein Precipitation | 95 ± 5 | 45 ± 12 (Suppression) | < 15 |

| Liquid-Liquid Extraction | 85 ± 8 | 88 ± 7 (Slight Suppression) | < 10 |

| Solid-Phase Extraction | 92 ± 6 | 98 ± 5 (Negligible) | < 5 |

| Phospholipid Removal Plate | 98 ± 4 | 102 ± 4 (Negligible) | < 5 |

This table illustrates typical results and highlights the effectiveness of more advanced sample preparation techniques in mitigating matrix effects.

Issue 2: Unreliable Quantification Even with a Clean Sample Preparation Method

Underlying Cause: An inappropriate internal standard (IS) is being used. A good IS should co-elute with the analyte and experience the same degree of matrix effect.

Solutions:

-

Use a Stable Isotope Labeled (SIL) Internal Standard: This is the gold standard in quantitative bioanalysis.[10] A SIL-IS of 4-Hydroxy Triamterene will have nearly identical chemical and physical properties, ensuring it co-elutes and is affected by the matrix in the same way as the analyte.[11]

-

Example: 4-Hydroxy Triamterene-d5. The deuterium-labeled version will have a higher mass, allowing it to be distinguished by the mass spectrometer, but will behave almost identically during extraction and chromatography.[12]

-

-

If a SIL-IS is unavailable, use a structural analog: Choose a compound that is structurally very similar to 4-Hydroxy Triamterene and is not present in the biological matrix. However, be aware that even close structural analogs may not perfectly mimic the analyte's behavior.

Workflow and Decision-Making Diagram

Sources

- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. droracle.ai [droracle.ai]

- 4. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. medchemexpress.com [medchemexpress.com]

Technical Support Center: 4-Hydroxy Triamterene (4-OH-TA) Stability Guide

Current Status: Operational Subject: Minimizing Degradation & Bioanalytical Handling of 4-Hydroxy Triamterene Applicable For: Bioanalytical Scientists, DMPK Researchers, Clinical Lab Managers

Core Directive: The Stability Triad

4-Hydroxy Triamterene (4-OH-TA) is a pteridine derivative. Its stability profile is governed by three critical factors: Photostability , Conjugate Hydrolysis , and Matrix Temperature . Failure to control these variables will result in non-reproducible quantitation and regulatory rejection.

A. Photostability (The Pteridine Risk)

Like its parent compound Triamterene, 4-OH-TA possesses a highly fluorescent pteridine ring structure. This structure is inherently photosensitive. Exposure to standard laboratory lighting (fluorescent/LED) can induce photo-oxidation and ring cleavage.

-

Mandatory Action: All handling must occur under monochromatic yellow light (sodium vapor or filtered LED).

-

Storage Vessel: Use amber polypropylene tubes wrapped in aluminum foil for long-term storage.

-

Causality: High-energy photons excite the conjugated

-electron system, leading to the formation of non-fluorescent degradation products that evade detection in standard HPLC-FLD assays, falsely lowering calculated recovery.

B. The Conjugate Factor (Sulfate Hydrolysis)

In biological matrices (especially plasma and urine), 4-OH-TA exists primarily as 4-Hydroxytriamterene Sulfate (Phase II conjugate) .

-

Plasma Ratio: Sulfate concentrations typically exceed free 4-OH-TA by 7-26 fold.

-

The Risk: Spontaneous deconjugation (hydrolysis) during storage converts the sulfate back to the free form.

-

Impact: If you are measuring "Free 4-OH-TA," spontaneous hydrolysis will cause a false positive (artificial increase) in your analyte concentration over time.

C. Temperature & Matrix

-

Plasma/Serum: Stable at -20°C for up to 6 months if light-protected.

-

Urine: Highly susceptible to post-collection precipitation and pH changes. Urine samples often require pH adjustment to 5.5–6.0 to prevent precipitation of the parent compound and metabolites.

Sample Lifecycle Workflow

The following diagram illustrates the critical decision points for preserving 4-OH-TA and its sulfate conjugate.

Figure 1: Decision tree for handling 4-OH-TA samples. Note the divergence based on whether "Free" or "Total" analyte is required.

Data Summary: Stability Specifications

| Parameter | Condition | Stability Duration | Notes |

| Light Exposure | Ambient Daylight | < 4 Hours | Rapid photo-oxidation. Avoid. |

| Light Exposure | Yellow Light | > 24 Hours | Safe working window for extraction. |

| Matrix Temp | Room Temp (25°C) | < 6 Hours | Risk of enzymatic hydrolysis in urine. |

| Matrix Temp | Frozen (-20°C) | > 6 Months | Standard storage condition. |

| Freeze/Thaw | -20°C to RT | 3 Cycles | Do not exceed 3 cycles to prevent precipitation. |

| Processed Samples | Autosampler (4°C) | 24-48 Hours | Stable in acidified mobile phase. |

Troubleshooting Guide & FAQs

Q1: I am seeing a gradual increase in "Free" 4-OH-TA in my stored urine QC samples. Why?

Diagnosis: Spontaneous Hydrolysis. Mechanism: 4-OH-TA Sulfate is the dominant urinary metabolite. If the urine pH is highly acidic (< 4.5) or if bacterial contamination occurs (producing sulfatases), the sulfate group cleaves, converting the conjugate into the free form. Solution:

-

Measure urine pH upon collection.

-

Store urine at -80°C rather than -20°C to kinetically halt hydrolysis.

-

Add a bacteriostatic agent (e.g., sodium azide) if ethical/safety protocols permit, to prevent bacterial sulfatase activity.

Q2: My Internal Standard (IS) response is dropping variable across the run.

Diagnosis: Photodegradation or Matrix Effect. Mechanism: If you are using a non-deuterated analog (like Triamterene itself) as an IS, it may degrade at a different rate than 4-OH-TA. Solution:

-

Switch to Deuterated IS: Use 4-Hydroxytriamterene sulfate-d4 . This compensates for both matrix suppression and degradation since the isotope behaves chemically identically to the analyte.

-

Check Light Leaks: Ensure the autosampler door is opaque or covered.

Q3: Recovery is low (< 60%) after Protein Precipitation (PP).

Diagnosis: Coprecipitation or Solubility Issues. Mechanism: 4-OH-TA is poorly soluble in water but soluble in lipids/solvents. However, the sulfate conjugate is highly polar. A pure organic crash (100% Acetonitrile) might precipitate the polar sulfate salts. Solution:

-

Modify PP Solvent: Use Methanol:Zinc Sulfate rather than pure Acetonitrile.

-

Acidification: Add 0.1% Formic Acid to the precipitation solvent to ensure the analyte remains in solution.

Validated Extraction Protocol (Micro-Volume)

Objective: Quantification of Total 4-OH-TA in Plasma.

-

Thawing: Thaw plasma samples in a water bath at room temperature under yellow light . Vortex for 10 seconds.

-

Hydrolysis (Optional for "Total"):

-

Add 50 µL Plasma to 50 µL Acetate Buffer (pH 5.0) containing

-glucuronidase/arylsulfatase (e.g., from H. pomatia). -

Incubate at 37°C for 2 hours.

-

-

Protein Precipitation:

-

Add 200 µL of Ice-Cold Methanol (containing 0.1% Formic Acid + Internal Standard).

-

Rationale: Methanol provides better solubility for the polar metabolites than acetonitrile.

-

-

Separation:

-

Vortex vigorously for 1 min.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

-

Reconstitution:

-

Transfer supernatant to amber autosampler vials.

-

Inject onto HPLC-FLD (Excitation: 365 nm / Emission: 440 nm).

-

References

-

Gilfrich, H. J., et al. (1983).[1] Pharmacokinetics of triamterene and its metabolites in man. Arzneimittel-Forschung, 33(5), 717-723. Link

-

Sitar, D. S., et al. (1987). Oral triamterene disposition in young and elderly subjects. Clinical Pharmacology & Therapeutics, 42(6), 674-680. Link

-

European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Link

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 4-Hydroxy Triamterene

Welcome to the technical support center for the analysis of 4-Hydroxy Triamterene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for enhancing the sensitivity of low-level detection of this critical metabolite. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of 4-Hydroxy Triamterene.

Q1: What are the key physicochemical properties of 4-Hydroxy Triamterene that I should consider for analytical method development?

A1: 4-Hydroxy Triamterene, the primary active metabolite of Triamterene, possesses several key properties that are crucial for developing sensitive analytical methods.[1][2] Like its parent compound, it exhibits native fluorescence, a characteristic that is highly advantageous for achieving low detection limits.[3][4] Understanding its solubility, which is noted to be soluble in DMSO, is important for sample preparation and standard solution preparation.[5] Its molecular weight is 269.26 g/mol .[1] The presence of a hydroxyl group can influence its polarity and chromatographic behavior compared to Triamterene.[2]

Q2: Which analytical techniques are most suitable for low-level detection of 4-Hydroxy Triamterene?

A2: For low-level detection, the most effective techniques leverage the molecule's intrinsic properties. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a widely used and highly sensitive method.[6][7] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity, making it another excellent choice, particularly for complex biological matrices.[8][9] Capillary Electrophoresis (CE) with laser-induced fluorescence (LIF) detection has also been shown to provide significantly lower limits of quantification compared to conventional UV detection.[10]

Q3: I am not achieving the desired sensitivity with my current HPLC-FLD method. What are the first things I should check?

A3: If you're facing sensitivity issues with your HPLC-FLD method, start by verifying the basics. Ensure your fluorescence detector is set to the optimal excitation and emission wavelengths for 4-Hydroxy Triamterene. For similar compounds, excitation at 365 nm and emission at 440 nm has been reported to be effective.[6] Check the detector lamp's age and intensity, as a deteriorating lamp can significantly reduce signal. Also, confirm the mobile phase composition and pH, as these can influence the fluorescence quantum yield of the analyte.[7] Finally, assess your sample preparation procedure for any potential loss of analyte.

Q4: What are the common sources of matrix effects in LC-MS/MS analysis of 4-Hydroxy Triamterene in biological samples?